2-Bromo-5-nitropyrimidine
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Overview
Description
2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyrimidine typically involves the bromination of 5-nitropyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Reduction Reactions: Formation of 2-bromo-5-aminopyrimidine.
Coupling Reactions: Formation of biaryl pyrimidine derivatives.
Scientific Research Applications
2-Bromo-5-nitropyrimidine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting DNA and RNA synthesis.
Biological Studies: Used in the development of inhibitors for enzymes involved in nucleotide metabolism.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: Employed in the study of nucleophilic aromatic substitution mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitropyrimidine in chemical reactions primarily involves nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution process. In biological systems, its derivatives may interact with nucleic acids or enzymes, inhibiting their function by forming covalent bonds or through competitive inhibition.
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 2-Bromo-5-nitroaniline
- 2-Bromo-5-nitrotoluene
- 2-Bromo-5-nitroanisole
Comparison: 2-Bromo-5-nitropyrimidine is unique due to its pyrimidine ring structure, which imparts different electronic properties compared to pyridine or benzene derivatives. The presence of both bromine and nitro groups makes it highly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of various functionalized compounds. Its applications in medicinal chemistry and material science further distinguish it from similar compounds.
Properties
IUPAC Name |
2-bromo-5-nitropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZMWXCPNGVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660056 |
Source
|
Record name | 2-Bromo-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-80-8 |
Source
|
Record name | 2-Bromo-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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